REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1.[CH2:14]1[CH2:19]C2OCCOCCOC3C(OCCOCCOC2C[CH2:15]1)CCCC3.BrC(C)C>C1C=CC=CC=1>[CH:14]([CH:11]([C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][CH:7]=1)[C:12]#[N:13])([CH3:19])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
18.63 g
|
Type
|
reactant
|
Smiles
|
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed well with water (3×200 ml), dilute hydrochloric acid (1×200 ml), water (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Type
|
CUSTOM
|
Details
|
gives the product (175.6 g, 81% real)
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C(C#N)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |